N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide
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Overview
Description
N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes a cyclopentyl group, an ethoxy group, a methyl group, a propan-2-yl group, and a benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions . The Friedel-Crafts acylation is often followed by a Clemmensen reduction to convert the acyl group to an alkane . The nitration step introduces a nitro group, which can then be reduced to an amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide include other sulfonamides with different substituents on the benzene ring or variations in the alkyl groups attached to the nitrogen atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-5-21-16-10-13(4)15(12(2)3)11-17(16)22(19,20)18-14-8-6-7-9-14/h10-12,14,18H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWBDMUYMRFNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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